4-Bromo-2-chloro-5-methylbenzaldehyde
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Overview
Description
4-Bromo-2-chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-methylbenzaldehyde. The reaction typically uses bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the chlorine atom.
4-Bromo-5-chloro-2-methylbenzaldehyde: Similar structure with different positions of substituents.
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Contains a methoxy group and an amide functional group
Uniqueness
4-Bromo-2-chloro-5-methylbenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H6BrClO |
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Molecular Weight |
233.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 |
InChI Key |
ARUHLGOZZDYPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)C=O |
Origin of Product |
United States |
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